molecular formula C9H10BrClO B1267353 1-(3-Bromopropoxy)-4-chlorobenzene CAS No. 27983-04-6

1-(3-Bromopropoxy)-4-chlorobenzene

Cat. No. B1267353
CAS RN: 27983-04-6
M. Wt: 249.53 g/mol
InChI Key: QVEAVDHTWIVBSX-UHFFFAOYSA-N
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Patent
US05093353

Procedure details

To a suspension of 1.53 g (63.8 mmol) of sodium hydride in 50 ml of dry dimethylformamide was added over thirty minutes a solution of 8.23 g (63.8 mmol) of 4-chlorophenol. After stirring for one hour at room temperature, 16 g (77 mmol) of 1,3-dibromopropane was added in one portion. The mixture was stirred for 68 hours, and the solvent removed under reduced pressure. The residue was dissolved in diethyl ether and washed with water. The aqueous layer was then extracted twice with ether. The combined organic extracts were washed three times with water, once with brine, then dried (MgSO4). After filtration, the solvent was removed under reduced pressure. The residue was chromatographed on silica gel, using 10% methylene chloride/hexane as the eluent and produced 710 mg of the title compound, which was homogeneous by thin layer chromatography (10% by volume of methylene chloride/hexane on silica gel plates).
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.23 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[Br:11][CH2:12][CH2:13][CH2:14]Br>CN(C)C=O>[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:14][CH2:13][CH2:12][Br:11])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
8.23 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Step Three
Name
Quantity
16 g
Type
reactant
Smiles
BrCCCBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 68 hours
Duration
68 h
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted twice with ether
WASH
Type
WASH
Details
The combined organic extracts were washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with brine, then dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(OCCCBr)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 710 mg
YIELD: CALCULATEDPERCENTYIELD 4.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.